molecular formula C22H26N4O3S B15151883 N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B15151883
M. Wt: 426.5 g/mol
InChI Key: FFBZJALMRFUDKG-UHFFFAOYSA-N
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Description

N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of an ethylphenyl group, an imidazolylpropyl group, and a phenylsulfonyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Glycinamide Backbone: Starting with glycine, the amine group can be protected using a suitable protecting group.

    Introduction of the Ethylphenyl Group: The protected glycine can undergo a substitution reaction with 4-ethylphenyl halide under basic conditions.

    Attachment of the Imidazolylpropyl Group: The intermediate product can then react with 3-(1H-imidazol-1-yl)propyl halide in the presence of a base.

    Addition of the Phenylsulfonyl Group: Finally, the phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving glycinamide derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide would depend on its specific interactions with biological targets. Generally, compounds of this nature may interact with enzymes, receptors, or ion channels, modulating their activity. The imidazole ring, for example, is known to interact with various biological targets, potentially inhibiting or activating them.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)alaninamide

Uniqueness

The uniqueness of N2-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C22H26N4O3S/c1-2-19-9-11-20(12-10-19)26(30(28,29)21-7-4-3-5-8-21)17-22(27)24-13-6-15-25-16-14-23-18-25/h3-5,7-12,14,16,18H,2,6,13,15,17H2,1H3,(H,24,27)

InChI Key

FFBZJALMRFUDKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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